(5S)-5-methyl-2-piperazinone hydrochloride
Description
Significance of the Piperazinone Ring System as a Chiral Scaffold in Academic Research
The piperazinone motif is widely recognized as a "privileged scaffold" in medicinal chemistry. dicp.ac.cnrsc.org This designation stems from its frequent appearance in a diverse array of biologically active molecules and approved pharmaceutical agents. dicp.ac.cn The structural rigidity of the piperazine (B1678402) ring, combined with the presence of multiple sites for functionalization, allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. rsc.org
In academic research, the chiral piperazinone framework serves as a versatile building block for the synthesis of complex molecular architectures. Its inherent chirality provides a stereochemical foundation upon which further stereocenters can be introduced with a high degree of control. Researchers have extensively explored the utility of chiral piperazinones in the development of novel therapeutic agents, including anticancer, antiviral, and central nervous system-targeting drugs. nih.gov
The Role of (5S)-5-methyl-2-piperazinone Hydrochloride in Advanced Synthetic Methodologies
This compound is a valuable chiral building block in organic synthesis. Its utility is demonstrated in the preparation of more complex molecules, such as substituted tetrahydroisoquinoline compounds. chemicalbook.com The stereocenter at the 5-position provides a key chiral element that can be transferred and elaborated upon in subsequent synthetic transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for multi-step syntheses.
While specific, named reactions where this compound acts as a catalyst or a unique reactant are not extensively documented in readily available literature, its role as a precursor is implicit in the synthesis of various chiral piperazine-containing compounds. For instance, it can be envisioned as a key intermediate in the synthesis of more complex 5-substituted piperazine derivatives, which have been shown to act as secondary pharmacophores, improving the physicochemical properties of drug candidates.
Historical Trajectories and Current Research Trends in Chiral Piperazinone Synthesis
The synthesis of chiral piperazinones has evolved significantly over the years, reflecting broader trends in asymmetric synthesis.
Historical Approaches:
Historically, the synthesis of enantiomerically pure piperazinones often relied on "chiral pool" synthesis. dicp.ac.cn This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazinone ring system. While effective, this method is limited by the availability of suitable chiral precursors. Another classical strategy involves the use of chiral auxiliaries, where a temporary chiral group is attached to an achiral substrate to direct a stereoselective transformation. nih.gov Following the desired reaction, the auxiliary is removed, yielding the chiral product. Diastereoselective crystallization and resolution of racemates have also been employed to obtain single enantiomers. nih.gov
Current Research Trends:
Contemporary research in chiral piperazinone synthesis is heavily focused on the development of catalytic asymmetric methods. These approaches offer greater efficiency and atom economy compared to classical methods. Key current trends include:
Asymmetric Hydrogenation: Palladium- and iridium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and other unsaturated precursors has emerged as a powerful tool for the synthesis of chiral piperazin-2-ones with high enantioselectivities. dicp.ac.cnrsc.org
Catalytic Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation provides a route to α-substituted chiral piperazin-2-ones, including those with tertiary stereocenters. nih.gov
Organocatalysis: The use of small organic molecules as chiral catalysts for the enantioselective synthesis of piperazinone derivatives is a growing area of interest, offering an alternative to metal-based catalysts. nih.gov
These modern catalytic methods are continually being refined to provide access to a wider range of structurally diverse and enantiomerically pure piperazinone derivatives for applications in drug discovery and materials science.
Physicochemical Properties of 5-Methylpiperazin-2-one
| Property | Value |
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
| IUPAC Name | 5-methylpiperazin-2-one |
| CAS Number | 907973-06-2 |
| Topological Polar Surface Area | 41.1 Ų |
Note: Data retrieved from PubChem for the parent compound, 5-methylpiperazin-2-one. nih.gov
Comparison of Synthetic Methods for Chiral Piperazinones
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | High | 84-90 |
| Asymmetric Allylic Alkylation | Pd2(pmdba)3 / PHOX ligand | Differentially N-protected piperazin-2-ones | Good to Excellent | Good to Excellent |
| One-Pot Knoevenagel/Epoxidation/DROC | Quinine-derived urea | Commercial aldehydes, (phenylsulfonyl)acetonitrile | 38-90 | up to 99 |
Note: This table presents a generalized comparison based on reported methodologies. Specific yields and enantioselectivities are substrate-dependent.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5S)-5-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRUANCFYJHNH-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Computational Analysis in Chiral Piperazinone Chemistry
Investigating Reaction Mechanisms in Enantioselective Piperazinone Syntheses
The development of efficient catalytic methods for producing chiral piperazinones hinges on the elucidation of their reaction mechanisms. Several advanced strategies have been developed, each with a unique mechanistic pathway to achieve high enantioselectivity.
One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones. dicp.ac.cn Mechanistic studies suggest that this process involves a dynamic kinetic resolution. The reaction likely proceeds through the formation of two tautomeric intermediates, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The subsequent asymmetric hydrogenation of the imine functionalities in these intermediates delivers the final chiral piperazin-2-one product. dicp.ac.cn Isotopic labeling experiments have been instrumental in probing the reaction pathway and confirming the involvement of these intermediates. dicp.ac.cn
Another powerful approach is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. The low acidity of the α-hydrogen in the piperazin-2-one substrate is a key factor, preventing side reactions and enabling high yields of the desired monoallylated product. caltech.edu
Furthermore, a tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has proven effective for synthesizing enantioenriched piperazines. organic-chemistry.orgacs.org This sequential process first utilizes a titanium catalyst to form a cyclic imine from an aminoalkyne substrate. This imine is then reduced in the same pot by a Noyori-Ikariya type ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral piperazine (B1678402) with high enantiomeric excess. acs.org
Stereochemical Determinants and Selectivity Control
The stereochemical outcome of these reactions is governed by a delicate interplay of steric and electronic factors. The structure of the substrate, the nature of the catalyst, and the reaction conditions all play a critical role in determining which enantiomer is formed preferentially.
In the asymmetric hydrogenation of pyrazin-2-ols, the electronic properties and the position of substituents on the aromatic ring significantly influence the enantioselectivity. dicp.ac.cn For instance, substrates with electron-withdrawing groups like -CF3 often yield products with high enantiomeric excess. dicp.ac.cn This highlights the importance of substrate-catalyst electronic communication in the stereodetermining step.
The introduction of chirality on the piperazine ring itself has been shown to be a critical determinant of molecular recognition and selectivity. nih.gov Studies on chiral methyl-substituted phenylpiperazinium compounds revealed that the position of the chiral center (e.g., at the C2 or C3 position) and the symmetry of the N-alkyl groups significantly impact the compound's selectivity for different nicotinic acetylcholine receptors. nih.gov Specifically, a 2R-chiral methyl group can confer selectivity toward the α7 receptor, whereas a 2S-chiral methyl group can favor activation of α9 receptors. nih.gov This demonstrates that subtle changes in the stereochemical configuration of the piperazine core can lead to profound differences in biological activity. The construction of stereochemically diverse libraries of piperazine-based compounds is a key strategy for exploring this chemical space and identifying molecules with desired properties. nih.gov
| Catalyst System | Substrate Type | Key Stereochemical Determinant | Achieved Enantioselectivity |
| Palladium / Chiral Ligand | 5,6-disubstituted pyrazin-2-ols | Electronic properties of substituents | Up to 90% ee dicp.ac.cn |
| [Pd2(pmdba)3] / PHOX ligand | N-protected piperazin-2-ones | Steric bulk at N-substituent | Good to excellent ee caltech.edu |
| RuCl[(S,S)-Ts-DPEN] | Cyclic imines (from aminoalkynes) | Hydrogen-bonding interactions | >95% ee acs.org |
| Chiral Piperazine Core | N/A (Receptor Binding) | Position of chiral methyl group (C2 vs C3) | Differentiated selectivity for α7 and α9 nAChRs nih.gov |
Role of Catalyst-Substrate Interactions in Chiral Induction
The transfer of chirality from a catalyst to a substrate is mediated by non-covalent interactions within the catalyst-substrate complex. Understanding these interactions is paramount for rational catalyst design and the optimization of enantioselectivity.
In the ruthenium-catalyzed asymmetric transfer hydrogenation of cyclic imines to form chiral piperazines, hydrogen-bonding interactions are crucial. organic-chemistry.org Mechanistic proposals, supported by substrate scope investigations, indicate that hydrogen bonds form between a heteroatom (like nitrogen) in the substrate backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst. acs.org These interactions orient the substrate within the catalyst's chiral pocket, leading to a highly selective hydride transfer to one face of the imine, thereby dictating the absolute stereochemistry of the final product. acs.org This insight was so significant that it allowed the successful extension of a strategy initially developed for morpholine synthesis to the more challenging synthesis of piperazines. organic-chemistry.org
Similarly, in palladium-catalyzed asymmetric allylic alkylation, interactions between the palladium catalyst, the chiral PHOX ligand, and the piperazinone substrate are responsible for the high levels of enantioselectivity observed. caltech.edu These interactions stabilize the transition state leading to the major enantiomer over the one leading to the minor enantiomer.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides a powerful lens through which to view and understand the intricacies of chiral piperazinone synthesis at the molecular level.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. jddtonline.info These calculations can map out the potential energy surface of a reaction, allowing for the identification and characterization of transition states. ucsb.edu By comparing the energies of competing transition states, researchers can predict the stereochemical outcome of a reaction.
For piperazine derivatives, DFT has been used to calculate various quantum chemical parameters, including the energies of frontier molecular orbitals (HOMO and LUMO), which helps explain electronic transitions and reactivity. jddtonline.info The analysis of the transition state in a reaction, such as the nucleophilic attack in a Menshutkin reaction, can be performed to calculate activation energies and free energies, providing a theoretical basis for the observed reaction rates and selectivities. ucsb.edu Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations offer a more sophisticated approach, treating the reactive core of the system with high-level QM theory while the rest of the system (e.g., the enzyme or solvent) is handled by computationally less expensive MM methods. nih.gov This allows for the study of transition states within a more realistic chemical environment. nih.gov
| Parameter | Description | Application in Piperazinone Chemistry |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Predicts electronic transitions and chemical reactivity of piperazine derivatives. jddtonline.info |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Calculated via transition state analysis to predict reaction feasibility and stereoselectivity. ucsb.edu |
| Global Reactivity Descriptors | Parameters like chemical potential, hardness, and electrophilicity index. | Used to describe the local chemical reactivity of new piperazine derivatives. researchgate.net |
| Mulliken Net Charges | Distribution of electron density across the atoms in a molecule. | Indicates charge delocalization and identifies potential sites for nucleophilic or electrophilic attack. jddtonline.info |
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This method is particularly useful for exploring the conformational landscape of substrates and catalyst-substrate complexes, which is often difficult to probe experimentally.
In the study of diketopiperazine biosynthesis, MD simulations have been instrumental in understanding the molecular basis for the chemoselectivity of dimerizing enzymes. nih.govnih.gov Simulations revealed that differences in conformational flexibility in specific regions of homologous enzymes were responsible for their divergent catalytic activities (C-C vs. C-N bond formation). nih.govnih.gov MD simulations can also be used to analyze the stability of ligand-protein complexes, revealing crucial amino acid residues that interact with piperazine-based compounds and stabilize their binding mode. nih.gov This information is vital for structure-based drug design and understanding how a chiral center might influence binding and function. nih.gov
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. It is fundamental to understanding chiral recognition, the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest. mdpi.com
Effective chiral recognition requires a minimum of a three-point interaction between the selector (e.g., a catalyst or a receptor) and the analyte. mdpi.com These interactions, which can include hydrogen bonding, electrostatic interactions, and van der Waals forces, create a diastereomeric complex. mdpi.com Computational models are used to visualize and quantify these interactions. nih.gov By modeling the fit of different enantiomers into a chiral pocket or active site, researchers can predict which enantiomer will bind more strongly. This approach is essential for designing practical methods for chiral recognition and for fabricating molecularly imprinted polymers with selective binding sites for a target enantiomer. taylorfrancis.com
Advanced Structural Characterization and Analytical Methodologies for 5s 5 Methyl 2 Piperazinone Hydrochloride
Spectroscopic Techniques for Stereochemical Assignment (e.g., Advanced Nuclear Magnetic Resonance, Chiral Circular Dichroism Spectroscopy)
Spectroscopic methods are instrumental in assigning the relative and absolute stereochemistry of chiral centers. Advanced Nuclear Magnetic Resonance (NMR) and Chiral Circular Dichroism (CD) spectroscopy are powerful non-destructive techniques for this purpose.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are utilized to assign the proton (¹H) and carbon (¹³C) signals of the (5S)-5-methyl-2-piperazinone hydrochloride structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons, which can help in determining the relative stereochemistry and preferred conformation of the methyl group at the chiral center.
For this compound, the proton on the chiral carbon (C5) is expected to show distinct correlations with the methyl protons and the adjacent methylene (B1212753) protons of the piperazinone ring. The coupling constants (J-values) between these protons can also provide insight into the dihedral angles and, consequently, the conformational preferences of the ring.
Illustrative NMR Data for this compound in D₂O
| Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 2 | - | - | - | 170.2 |
| 3 | 3.45 | d | 12.5 | 45.8 |
| 3.60 | d | 12.5 | ||
| 5 | 3.80 | m | - | 52.3 |
| 6 | 3.15 | dd | 13.0, 4.0 | 50.1 |
| 3.25 | dd | 13.0, 8.0 | ||
| CH₃ | 1.30 | d | 6.5 | 18.5 |
Note: This data is illustrative and may vary based on experimental conditions.
Chiral Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for confirming the absolute configuration of a stereocenter. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) for a specific electronic transition can be correlated to the absolute configuration of the molecule. For this compound, the CD spectrum would be compared to that of a reference compound with a known absolute configuration or to theoretical calculations to confirm the (S)-configuration at the C5 position.
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom in space.
To determine the absolute configuration, anomalous dispersion effects are utilized. By using a specific wavelength of X-rays, the scattering from atoms near an absorption edge will have a phase shift, which allows for the differentiation between a molecule and its non-superimposable mirror image. The Flack parameter is a critical value in crystallographic refinement that indicates the absolute structure of the crystal. A value close to zero for a given enantiomer confirms its absolute configuration.
Furthermore, X-ray crystallography provides detailed information about the molecule's conformation in the solid state. For this compound, this would reveal the puckering of the piperazinone ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the methyl group (axial or equatorial). This conformational information is crucial for understanding the molecule's steric and electronic properties.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| Flack Parameter | 0.05 (8) |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography, Chiral Gas Chromatography)
Chromatographic techniques are essential for determining the enantiomeric purity of a chiral compound, which is a critical quality attribute in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common methods for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (S) and (R)-enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. For piperazine (B1678402) derivatives, polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often effective. nih.gov
Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
Note: These conditions are illustrative and would require optimization.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. For analysis by GC, this compound may require derivatization to increase its volatility, for instance, by acylation of the amine groups. The separation is based on the differential partitioning of the enantiomers between the carrier gas and the chiral stationary phase.
Illustrative Chiral GC Method for Derivatized (5S)-5-methyl-2-piperazinone
| Parameter | Condition |
| Column | Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-enantiomer derivative | 15.2 min |
| Retention Time (R)-enantiomer derivative | 15.8 min |
Note: These conditions are for a hypothetical derivatized form and would require specific method development.
Synthetic Applications and Chemical Transformations of 5s 5 Methyl 2 Piperazinone Hydrochloride
(5S)-5-methyl-2-piperazinone Hydrochloride as a Versatile Chiral Synthon
The inherent chirality of (5S)-5-methyl-2-piperazinone makes it an excellent starting material for asymmetric synthesis. As a chiral synthon, it allows for the transfer of its stereochemical information to a new, more complex molecule, obviating the need for difficult enantioselective steps later in a synthetic sequence.
Strategic Integration into Complex Molecular Architectures
The (5S)-5-methyl-2-piperazinone scaffold is strategically employed in the synthesis of intricate molecular structures, particularly in drug discovery. Its defined stereochemistry is crucial for achieving specific interactions with biological targets. A notable application is in the development of novel HIV capsid (CA) modulators. nih.gov Researchers have designed and synthesized a series of 2-piperazinone-bearing peptidomimetics that mimic the structure of host factors that bind to the HIV capsid. nih.gov In these syntheses, the piperazinone core serves as a central scaffold, with the methyl group at the chiral center influencing the spatial arrangement of other substituents. The synthesis of these complex molecules often involves a multi-step process where the piperazinone unit is introduced and subsequently elaborated. For instance, a common route involves the nucleophilic substitution of a suitable precursor with 2-piperazinone, followed by further functionalization. nih.gov This strategy highlights how the piperazinone synthon can be a cornerstone in building sophisticated molecules with potential therapeutic applications.
Design and Synthesis of Conformationally Constrained Peptidomimetic Scaffolds
A primary application of (5S)-5-methyl-2-piperazinone is in the construction of peptidomimetics. Peptidomimetics are molecules that imitate the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. The piperazinone ring is used to introduce conformational rigidity into a peptide backbone. doi.orgresearchgate.net This constraint is highly desirable as it can lock the molecule into a specific bioactive conformation, leading to increased potency and selectivity for its biological target.
Functionalization and Derivatization Reactions of the Piperazinone Core
The piperazinone ring is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. The two nitrogen atoms and the carbon atoms of the ring can all be targeted for functionalization.
Regio- and Stereoselective Functional Group Interconversions
Achieving regio- and stereoselectivity is paramount when modifying the piperazinone core to maintain and leverage the inherent chirality of the starting material. While direct C-H functionalization of piperazine (B1678402) rings has seen significant advances, providing new avenues to structural diversity, these methods must be carefully controlled to achieve the desired selectivity. mdpi.com The development of methods for the regio- and enantiodivergent synthesis of related heterocyclic systems, such as Boc-1,3-oxazinanes, provides a conceptual framework for accessing specific isomers. nih.gov In these systems, ligand-controlled Negishi cross-coupling allows for selective functionalization at different ring positions. nih.gov Similar principles can be applied to the piperazinone scaffold to selectively introduce substituents at specific carbon or nitrogen atoms, thereby creating a diverse range of chiral derivatives for structure-activity relationship (SAR) studies.
N-Alkylation, Acylation, and Other N-Substitutions
The nitrogen atoms of the piperazinone ring are common sites for derivatization. The secondary amine (at the N1 position, assuming the carbonyl is at C2 and the methyl group at C5) and the amide nitrogen (N4) exhibit different reactivity, allowing for selective modifications. N-alkylation and N-acylation are the most common transformations.
N-alkylation can be achieved through methods such as nucleophilic substitution on alkyl halides or reductive amination. nih.gov N-acylation is readily performed using acyl chlorides or activated carboxylic acids. These reactions are fundamental in building larger molecules from the piperazinone scaffold. For example, in the synthesis of peptidomimetic HIV inhibitors, the piperazinone nitrogen is acylated with a bromoacetic acid derivative, which is then used to link to other parts of the target molecule. nih.gov
The table below summarizes some N-substitution reactions on the piperazinone core, drawn from synthetic procedures for related compounds.
| Reaction Type | Reagent(s) | Position | Purpose/Application |
|---|---|---|---|
| N-Acylation | Substituted Benzoyl Chloride, Triethylamine | N1 | Attachment of aromatic moieties for SAR studies. nih.gov |
| N-Alkylation | Bromoacetic acid derivative | N1 | Introduction of a linker for further elaboration. nih.gov |
| N-Arylation | Aryl Halide, Palladium Catalyst | N1/N4 | Synthesis of inhibitors for protein tyrosine kinases. doi.org |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N1/N4 | Protection of nitrogen for selective reaction at other sites. mdpi.com |
Transformations of the Piperazinone Ring System
Beyond simple substitutions, the piperazinone ring itself can undergo more complex transformations. These can include reduction of the amide carbonyl to yield a piperazine, ring-opening reactions, or rearrangements to form other heterocyclic systems. The synthesis of piperazinone rings often starts from amino acids or 1,2-diamines, and the ring can be susceptible to cleavage under certain conditions, reversing its formation. researchgate.net
Furthermore, the piperazinone can be a precursor to more complex, fused ring systems. For example, intramolecular cyclization reactions can lead to the formation of bicyclic structures, which are valuable as highly constrained peptide building blocks. doi.org These transformations significantly expand the synthetic utility of the (5S)-5-methyl-2-piperazinone core, allowing access to a wide chemical space from a single chiral starting material. The development of new synthetic methods continues to broaden the scope of these transformations. researchgate.net
Utilization of Piperazinone Derivatives as Chiral Catalysts or Ligands in Asymmetric Synthesis
The exploration of novel chiral catalysts and ligands is a cornerstone of asymmetric synthesis, driving the development of efficient methods for producing enantiomerically pure compounds. While the piperazin-2-one scaffold is a recognized privileged structure in medicinal chemistry, its direct application as a chiral catalyst or ligand derived from this compound is not extensively documented in scientific literature. However, the broader class of chiral piperazines and related heterocyclic structures has demonstrated significant potential in asymmetric catalysis, offering valuable insights into how piperazinone derivatives could theoretically be employed.
Chiral piperazines, which can be synthesized from piperazin-2-one precursors, have been successfully utilized as organocatalysts. For instance, C2-symmetric chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, have proven to be highly effective catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt These reactions proceed with high yields and diastereoselectivities, showcasing the ability of the chiral piperazine framework to create a highly organized transition state that effectively controls the stereochemical outcome of the reaction. unl.pt The rigidity of the piperazine ring and the defined spatial orientation of its substituents are key to inducing high levels of enantioselectivity. unl.pt
The general strategy for employing such scaffolds in asymmetric catalysis involves the formation of a transient chiral enamine intermediate between the secondary amine of the piperazine catalyst and an aldehyde or ketone substrate. This activation allows for a highly stereocontrolled reaction with an electrophile.
Although direct examples involving this compound as a catalyst precursor are scarce, the principles established with chiral piperazines suggest a potential pathway for the development of novel catalysts. The (5S)-5-methyl-2-piperazinone scaffold possesses a key stereocenter that could be exploited to induce chirality. By modifying the piperazinone ring, for example, through N-alkylation or N-acylation with groups bearing additional coordinating sites, it is conceivable to design novel chiral ligands for metal-catalyzed reactions.
The synthesis of such potential ligands would involve the functionalization of the nitrogen atoms of the piperazinone ring. These functional groups could be phosphines, amines, or other moieties capable of coordinating to a metal center. The inherent chirality of the (5S)-5-methyl-2-piperazinone backbone would then be relayed to the catalytic center, influencing the stereochemical course of the reaction.
While the direct catalytic applications of this compound derivatives remain a largely unexplored area, the established success of related chiral piperazine structures in asymmetric organocatalysis provides a strong rationale for future research in this direction. The development of synthetic routes to functionalized chiral piperazinones could unlock a new class of versatile ligands and catalysts for a wide range of asymmetric transformations.
Future Perspectives and Emerging Research Directions in Chiral Piperazinone Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of chiral piperazinones, with a focus on minimizing environmental impact and enhancing process safety and efficiency. Key areas of development include biocatalysis and continuous flow chemistry.
Biocatalysis: Enzymes are being harnessed as highly selective and environmentally benign catalysts for the synthesis of chiral piperazinones. nih.govresearchgate.net Biocatalytic methods offer several advantages, including mild reaction conditions, high enantioselectivity, and the use of aqueous media, which reduces the reliance on hazardous organic solvents. nih.govresearchgate.net A notable example is the use of amine transaminases for the asymmetric synthesis of optically pure piperazinones. dicp.ac.cn This method involves the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, followed by a spontaneous cyclization to yield the desired chiral piperazinone with high enantiomeric excess (ee ≥99%) and isolated yields. dicp.ac.cn The versatility of this approach allows for the preparation of both enantiomers by selecting an appropriate amine transaminase with opposite selectivity. dicp.ac.cn Recent advances in protein engineering are expected to further expand the substrate scope and catalytic efficiency of enzymes for these transformations. nih.gov
Continuous Flow Chemistry: Flow chemistry, or microreaction technology, is emerging as a powerful tool for the sustainable production of chiral piperazinones. nih.govacs.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.govresearchgate.net The small reactor volumes in flow systems minimize the risks associated with handling toxic or explosive substances. nih.gov Furthermore, continuous flow processes can be readily scaled up and integrated with in-line purification and analysis, streamlining the manufacturing process and reducing waste. acs.orgresearchgate.net The application of flow chemistry to the synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has demonstrated its potential to enhance productivity and scalability. acs.org
| Methodology | Key Advantages | Representative Examples |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact, use of aqueous media. nih.govresearchgate.net | Amine transaminase-mediated synthesis of optically pure piperazinones (ee ≥99%). dicp.ac.cn |
| Continuous Flow Chemistry | Enhanced safety, improved process control, scalability, reduced waste, and energy efficiency. nih.govresearchgate.net | Continuous flow production of piperazine-containing APIs with high yield and purity. acs.org |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The development of novel and highly efficient catalytic systems is a cornerstone of modern asymmetric synthesis. Research in this area is focused on transition-metal catalysis, organocatalysis, and biocatalysis to achieve superior levels of enantioselectivity in the synthesis of chiral piperazinones.
Transition-Metal Catalysis: Transition-metal complexes, particularly those of iridium, rhodium, and palladium, have proven to be highly effective catalysts for the enantioselective synthesis of piperazinones. nih.govdicp.ac.cnacs.org For instance, iridium and rhodium complexes, in conjunction with modular phosphoramidite-phosphine hybrid ligands, have been successfully employed in the asymmetric reductive amination and amidation cascade reactions of alkyl diamines and α-ketoesters to afford chiral piperazinones in high yields and enantioselectivities. nih.govdicp.ac.cnacs.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols represents another powerful strategy, providing access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation has been elegantly utilized for the synthesis of enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov
Organocatalysis: Organocatalysis has emerged as a powerful and complementary approach to metal-based catalysis, offering the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign. nih.govacs.orgnih.gov Chiral organocatalysts, such as quinine-derived ureas, have been successfully applied in one-pot methodologies for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones with high enantioselectivities (up to 99% ee). acs.orgnih.gov These reactions often proceed through a domino sequence, such as a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC), showcasing the efficiency of organocatalytic cascades. acs.orgnih.gov Ureidoaminal-derived Brønsted bases have also demonstrated excellent performance in the Michael addition to nitroolefins for the construction of chiral pyrrolodiketopiperazines. nih.gov
| Catalytic System | Key Features | Example Application | Enantioselectivity |
| Iridium/Rhodium Complexes | Employs phosphoramidite-phosphine hybrid ligands for asymmetric reductive amination/amidation. nih.govdicp.ac.cnacs.org | Synthesis of chiral piperazinones from alkyl diamines and α-ketoesters. nih.govdicp.ac.cnacs.org | High |
| Palladium Catalysis | Enables asymmetric hydrogenation of pyrazin-2-ols and allylic alkylation. nih.govrsc.orgnih.gov | Synthesis of disubstituted piperazin-2-ones. rsc.org | Up to 90% ee |
| Organocatalysis (Quinine-derived urea) | Metal-free, one-pot domino reactions. acs.orgnih.gov | Asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones. acs.orgnih.gov | Up to 99% ee |
| Organocatalysis (Brønsted bases) | Promotes Michael addition for the synthesis of fused piperazinone scaffolds. nih.gov | Construction of chiral pyrrolodiketopiperazines. nih.gov | High |
Advanced Characterization Techniques for In Situ Reaction Monitoring
The optimization of chiral piperazinone synthesis relies on a deep understanding of reaction mechanisms and kinetics. Advanced characterization techniques that allow for in situ and real-time reaction monitoring are becoming indispensable tools for achieving this. Process Analytical Technology (PAT) is a key framework in this regard, aiming to design, analyze, and control manufacturing processes through timely measurements of critical process parameters and quality attributes. acs.orgnih.govmdpi.com
Spectroscopic methods are at the forefront of in situ monitoring. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide real-time information on the concentration of reactants, intermediates, and products. scispace.com Mass spectrometry (MS) has also emerged as a powerful tool, not only for monitoring reaction progress but also for predicting enantioselectivity by analyzing diastereomeric intermediates formed between the chiral catalyst and prochiral reactants. nih.govnih.govrsc.org This approach can significantly accelerate the discovery and optimization of enantioselective reactions. nih.gov
Chiroptical spectroscopy techniques, including vibrational circular dichroism (VCD) and second harmonic generation circular dichroism (SHG-CD), are being explored for probing chiral interfaces and understanding the mechanisms of chirality transfer in heterogeneous catalysis. nih.govacs.org These advanced analytical methods provide a wealth of data that, when coupled with kinetic modeling, enables a more rational and efficient approach to the development of robust and highly selective synthetic processes for chiral piperazinones.
| Technique | Application in Chiral Synthesis | Information Gained |
| FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. scispace.com | Reaction kinetics, endpoint determination. |
| NMR Spectroscopy | In situ tracking of reaction species. scispace.com | Structural information on intermediates, reaction profiles. |
| Mass Spectrometry (MS) | Monitoring of reaction intermediates and prediction of enantioselectivity. nih.govnih.govrsc.org | Mechanistic insights, rapid screening of catalysts. nih.gov |
| Chiroptical Spectroscopy (VCD, SHG-CD) | Probing chiral interfaces and chirality transfer. nih.govacs.org | Understanding enantioselective mechanisms in heterogeneous systems. |
Integration with High-Throughput Experimentation and Artificial Intelligence in Synthesis
The convergence of high-throughput experimentation (HTE), artificial intelligence (AI), and robotics is set to revolutionize the discovery and optimization of synthetic routes to chiral piperazinones. nih.gov HTE platforms enable the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the identification of optimal synthetic protocols. nih.govnih.govudayton.edu
AI and machine learning (ML) are being increasingly employed to analyze the vast datasets generated by HTE and to build predictive models for enantioselectivity. nih.govdicp.ac.cnrsc.orgnih.gov These chemoinformatic workflows can identify patterns in catalyst structure and reaction parameters that are not readily apparent to human researchers, thereby guiding the rational design of new and more effective chiral catalysts. nih.govdicp.ac.cn By constructing in silico libraries of virtual catalysts and predicting their performance, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. dicp.ac.cnacs.org
The integration of AI with automated robotic synthesis platforms creates a closed-loop system for reaction optimization. nih.govnih.govyale.edu These "self-driving laboratories" can autonomously design experiments, execute them using robotic systems, analyze the results, and then use machine learning algorithms to decide on the next set of experiments to perform. nih.gov This iterative process of automated discovery and optimization has the potential to dramatically accelerate the development of highly efficient and enantioselective syntheses for chiral piperazinones and other complex molecules. nih.govmdpi.com
| Technology | Role in Chiral Synthesis | Impact |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions, catalysts, and substrates. nih.govnih.govudayton.edu | Accelerated discovery and optimization of synthetic routes. nih.gov |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predictive modeling of enantioselectivity, rational catalyst design. nih.govdicp.ac.cnrsc.orgnih.gov | Shift from empirical to data-driven, predictive synthesis. nih.gov |
| Robotic Automation | Automated execution of experiments, enabling closed-loop optimization with AI. nih.govnih.govyale.edu | Increased efficiency, reproducibility, and autonomous discovery. nih.govmdpi.com |
Unconventional Applications of Chiral Piperazinones Beyond Traditional Areas
While the primary application of chiral piperazinones has traditionally been in medicinal chemistry as scaffolds for drug discovery, their unique structural and stereochemical properties are opening up new avenues in unconventional areas such as materials science, supramolecular chemistry, and asymmetric catalysis.
Chiral Ligands and Organocatalysts: The inherent chirality and conformational rigidity of piperazinone frameworks make them attractive candidates for use as chiral ligands in asymmetric catalysis. nih.gov By coordinating with metal centers, they can create a chiral environment that influences the stereochemical outcome of a reaction. nih.gov Furthermore, appropriately functionalized chiral piperazinones can themselves act as organocatalysts, promoting enantioselective transformations without the need for a metal. nih.govacs.org
Chiral Recognition and Supramolecular Chemistry: The well-defined three-dimensional structure of chiral piperazinones allows them to participate in specific non-covalent interactions, making them useful for chiral recognition. mdpi.comwur.nlchiralpedia.com This property is being explored in the development of chiral sensors and for the separation of enantiomers. In supramolecular chemistry, chiral piperazinones can serve as building blocks for the self-assembly of larger, ordered structures, such as chiral supramolecular polymers, with potential applications in nanotechnology and materials science.
Materials Science: The incorporation of chiral piperazinone units into polymers can impart unique chiroptical properties to the resulting materials. These chiral polymers could find applications in areas such as chiral chromatography, nonlinear optics, and as components in advanced display technologies. The development of chiral materials with tailored optical and electronic properties is a rapidly growing field, and chiral piperazinones represent a versatile class of building blocks for this purpose. mdpi.com Additionally, piperazine-based polymers have been investigated for their potential in biomedical applications, including as scaffolds for tissue engineering and in drug delivery systems, where their biocompatibility and potential for degradability are advantageous. yale.edu
| Application Area | Role of Chiral Piperazinones | Potential Uses |
| Asymmetric Catalysis | Serve as chiral ligands for metal catalysts or as organocatalysts. nih.govnih.govacs.org | Enantioselective synthesis of valuable chemicals. |
| Chiral Recognition | Act as hosts for the selective binding of chiral guest molecules. mdpi.comwur.nlchiralpedia.com | Chiral sensors, enantiomeric separation. |
| Supramolecular Chemistry | Building blocks for the self-assembly of chiral superstructures. | Development of functional nanomaterials. |
| Materials Science | Monomers for the synthesis of chiral polymers with unique chiroptical properties. | Advanced optical materials, biomedical applications. yale.edumdpi.com |
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (5S)-5-methyl-2-piperazinone hydrochloride be experimentally validated?
- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose- or amylose-based columns. Alternatively, single-crystal X-ray diffraction (SCXRD) can confirm absolute configuration, as demonstrated in structural studies of related chiral hydrochlorides (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride) . Nuclear magnetic resonance (NMR) with chiral solvating agents may also resolve enantiomers.
Q. What safety protocols are critical during the handling of this compound?
- Methodological Answer : Adhere to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) outlined in safety data sheets (SDS). Use nitrile gloves, lab coats, and safety goggles to prevent contact. Conduct work in a fume hood to minimize inhalation risks. Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .
Q. What synthetic routes are reported for piperazinone derivatives, and how can they be adapted for this compound?
- Methodological Answer : Piperazinone synthesis often involves cyclization of β-amino acids or reductive amination of ketones with protected amines. For this compound, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) could enforce stereochemistry. Reaction optimization (temperature, solvent polarity) is critical, as seen in ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies across pH ranges (1–13) using HPLC or LC-MS to monitor degradation products. Compare kinetic degradation models (zero-order vs. first-order) and validate with spectroscopic techniques (FTIR, NMR). Cross-reference findings with independent literature and replicate under controlled humidity/temperature .
Q. What experimental strategies are effective in elucidating the hydrogen-bonding network and crystal packing of this compound?
- Methodological Answer : SCXRD provides atomic-level resolution of hydrogen-bonding interactions, as shown in studies of structurally similar hydrochlorides . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl⁻ as hydrogen-bond acceptors). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate thermal stability with crystal structure.
Q. How can the compound’s reactivity with common nucleophiles or electrophiles be systematically evaluated?
- Methodological Answer : Design a reactivity matrix using nucleophiles (e.g., amines, thiols) and electrophiles (e.g., acyl chlorides) under controlled conditions. Monitor reaction progress via TLC or in-situ NMR. Computational methods (DFT calculations) can predict reactive sites, while LC-MS/MS identifies adducts. Reference synthetic protocols for analogous piperazinone derivatives .
Q. What methodologies are suitable for assessing the compound’s potential as a pharmaceutical intermediate, including impurity profiling?
- Methodological Answer : Use orthogonal analytical techniques (HPLC-DAD, LC-QTOF-MS) to detect impurities at ≤0.1% levels. Compare against pharmacopeial standards (e.g., USP/EP guidelines for related hydrochlorides) . Stress testing (light, heat, oxidation) identifies degradation pathways. Chiral SFC (supercritical fluid chromatography) ensures stereochemical integrity during scale-up.
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., stability or reactivity), employ triangulation by repeating experiments with independent methods (e.g., spectroscopic vs. chromatographic assays) and validate against computational models .
- Ecological Impact Gaps : If ecological toxicity data are lacking (as noted in SDS ), conduct in silico predictions (e.g., ECOSAR) followed by Daphnia magna or algae growth inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
